Cyclododecanol

Beschreibung

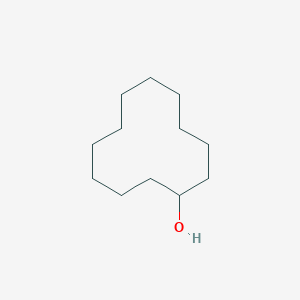

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclododecanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVWPXMPRCIVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027429 | |

| Record name | Cyclododecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] Fine white crystals; [MSDSonline] | |

| Record name | Cyclododecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000379 [mmHg] | |

| Record name | Cyclododecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1724-39-6 | |

| Record name | Cyclododecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001724396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLODODECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclododecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclododecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLODODECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z645Y4JTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLODODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for Cyclododecanol

Catalytic Hydrogenation of Cyclododecanone (B146445)

The conversion of cyclododecanone to cyclododecanol is most commonly achieved through catalytic hydrogenation. This process involves the addition of hydrogen across the carbonyl group of the ketone, a transformation that can be facilitated by both heterogeneous and homogeneous catalysts. acsgcipr.org

Heterogeneous catalysts are widely employed in industrial processes due to their ease of separation from the reaction mixture and potential for recycling. stanford.edumdpi.com For the hydrogenation of ketones like cyclododecanone, several metal-based catalysts have proven effective.

Raney Nickel: This is a cost-effective and highly active catalyst frequently used for the hydrogenation of nitro compounds, and it is also effective for reducing ketones. nih.govlibretexts.org Prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution, Raney Nickel provides a large surface area for catalysis. google.com However, its pyrophoric nature requires careful handling and storage, often as a suspension in water. nih.gov The hydrogenation of cyclododecanone to this compound is a step in a classical industrial process. acs.org

Palladium (Pd) and Platinum (Pt): These precious metals, typically supported on materials like carbon (Pd/C, Pt/C) or alumina, are reliable catalysts for hydrogenation. nih.govmdpi.com They facilitate the reduction of ketones under various conditions. Supported platinum and palladium catalysts are used in the hydrogenation of various unsaturated compounds. rsc.org The choice of catalyst can be influenced by the presence of other functional groups and the desired selectivity. illinois.edu For instance, in some processes, a mixture of this compound and cyclododecanone is subjected to dehydrogenation over a copper catalyst to convert the remaining alcohol to the ketone, highlighting the reversible nature of the reaction under certain conditions. acs.org

Table 1: Comparison of Heterogeneous Catalysts for Ketone Hydrogenation

| Catalyst | Support Material | Key Characteristics |

|---|---|---|

| Raney Nickel | None (Alloy) | High activity, low cost, pyrophoric. nih.govgoogle.com |

| Palladium | Carbon, Alumina | High efficiency, good selectivity, higher cost. nih.govmdpi.com |

Homogeneous catalysts operate in the same phase as the reactants, often leading to higher selectivity and milder reaction conditions compared to their heterogeneous counterparts. st-andrews.ac.ukrsc.org

The development of homogeneous catalysts for ketone reduction has been an area of significant research. Transfer hydrogenation is a common method where a hydrogen donor molecule, like isopropanol (B130326), is used instead of gaseous hydrogen. nih.govpsu.edu

Rhodium Complexes: Cationic rhodium complexes with chiral phosphine (B1218219) ligands, such as Wilkinson's catalyst (Rh[(C₆H₅)₃P]₃Cl), were among the first successful homogeneous catalysts for the asymmetric hydrogenation of ketones. rsc.orgrsc.orglibretexts.org These systems can achieve the reduction of ketones to optically active alcohols, although the rates of reduction can sometimes be inconsistent. rsc.org

Manganese Complexes: More recently, earth-abundant metals like manganese have been explored for ketone reduction. Bifunctional Mn-diamine catalysts have been studied computationally and shown to operate via a Meerwein–Ponndorf–Verley (MPV) type mechanism. nih.govacs.org In this solvent-assisted pathway, the manganese center acts as a Lewis acid, activating the ketone, while the isopropanol solvent directly donates the hydride, without direct participation from the ligand's N-H bond. nih.govacs.org

Table 2: Examples of Homogeneous Catalytic Systems for Ketone Reduction

| Catalyst System | Metal | Proposed Mechanism | Key Features |

|---|---|---|---|

| Rh(I)-phosphine complex | Rhodium | Direct Hydrogenation | Enables asymmetric reduction to chiral alcohols. rsc.orgrsc.org |

Multi-Step Synthesis from Cyclododecatriene

An alternative route to this compound starts from 1,5,9-cyclododecatriene (B1592173) (CDT), a readily available industrial chemical produced from the trimerization of butadiene. acs.org This multi-step process involves the selective transformation of one of the double bonds in the CDT ring. A common industrial sequence involves the monoepoxidation of CDT, followed by hydrogenation of the remaining double bonds and subsequent isomerization or reduction of the epoxide. acs.org

The first crucial step in this pathway is the selective epoxidation of one double bond in 1,5,9-cyclododecatriene to yield 1,2-epoxy-5,9-cyclododecadiene (ECDD). mdpi.comresearchgate.net This intermediate is valuable in the fragrance industry and for the production of polymers. researchgate.netnih.gov The reaction is typically carried out using an oxidizing agent like hydrogen peroxide (H₂O₂) in the presence of a catalyst. bibliotekanauki.pl

Achieving high selectivity for the mono-epoxide ECDD is a significant challenge. Various catalytic systems have been developed to optimize this transformation.

Phase-Transfer Catalysis (PTC) with Heteropolyacids: One effective method employs a phase-transfer catalysis system. This involves using a heteropolyacid, such as tungstophosphoric acid (H₃PW₁₂O₄₀), as the primary catalyst and a phase-transfer agent like Aliquat 336 (methyltrioctylammonium chloride). researchgate.netbibliotekanauki.pl This system allows the reaction between the aqueous hydrogen peroxide and the organic CDT phase to proceed efficiently under mild conditions (40–50°C). bibliotekanauki.pl Yields of ECDD up to 44–47% have been achieved with this method. researchgate.netbibliotekanauki.pl Systems like HAHPT function on a similar principle, combining a heteropolyacid anion with a quaternary ammonium (B1175870) cation to facilitate the reaction between phases.

Titanium Silicate Catalysts: Heterogeneous catalysts like Ti-MCM-41 have also been investigated. mdpi.comresearchgate.net These materials offer the advantage of easy separation. Research has shown that with a Ti-MCM-41 catalyst, a very high selectivity to ECDD (approximately 100 mol%) can be reached, although at a relatively low CDT conversion of 13 mol%. mdpi.comresearchgate.net Higher conversions (up to 37 mol%) have been achieved, but with a corresponding decrease in selectivity (56 mol%). mdpi.comresearchgate.net

Tungsten-Based Catalysts: More recently, W-SBA-15 catalysts have been shown to be significantly more active than their titanium-based counterparts for CDT epoxidation, achieving CDT conversions as high as 86%. nih.gov

The choice of solvent plays a critical role in the epoxidation of CDT, influencing both the conversion rate and the selectivity towards the desired mono-epoxide. nih.gov

In studies using the Ti-MCM-41 catalyst with hydrogen peroxide, isopropyl alcohol (i-PrOH) was found to be an effective solvent. mdpi.comresearchgate.net The highest selectivity to ECDD (nearly 100%) was obtained using an 80 wt% composition of i-PrOH in the reaction mixture. mdpi.comresearchgate.net Acetonitrile (B52724) has also been used as a solvent in similar systems. mdpi.comresearchgate.net

For the phase-transfer catalysis method using tungstophosphoric acid, dichloromethane (B109758) has been studied as a solvent. bibliotekanauki.pl Interestingly, the reaction can also proceed efficiently with no solvent at all, which is advantageous from an environmental and process-simplification standpoint. bibliotekanauki.pl

When using tert-butyl hydroperoxide as the oxidant with a Mo(CO)₆ catalyst, the nature of the solvent in which the hydroperoxide is supplied (e.g., isooctane, decane) has a significant influence on the synthesis of ECDD. nih.gov

Table 3: Effect of Solvent on the Epoxidation of 1,5,9-Cyclododecatriene (CDT)

| Catalyst System | Oxidant | Solvent | Key Finding | Citation |

|---|---|---|---|---|

| Ti-MCM-41 | H₂O₂ | Isopropyl alcohol (i-PrOH) | An 80 wt% i-PrOH solution yielded ~100% selectivity at 13% CDT conversion. | mdpi.comresearchgate.net |

| Ti-MCM-41 | H₂O₂ | Acetonitrile | Effective solvent, achieving 95.6% selectivity at 11.3% conversion. | mdpi.comresearchgate.net |

| H₃PW₁₂O₄₀ / Aliquat 336 | H₂O₂ | Dichloromethane / None | The reaction proceeds well in dichloromethane or without any solvent. | bibliotekanauki.pl |

Subsequent Hydrogenation Methodologies

The synthesis of this compound is often achieved through the hydrogenation of various unsaturated C12 precursors. The methodologies employed focus on achieving high yields and purity through the selection of appropriate catalysts and reaction conditions.

One prominent method involves the catalytic hydrogenation of precursors like epoxycyclododecadiene (ECDD). Research has demonstrated the use of Raney nickel as an effective catalyst for this transformation. scirp.org This process is considered a clean method for synthesizing alcohols from epoxy compounds. scirp.org In this approach, the hydrogenation of ECDD is typically carried out in ethanol (B145695), a relatively benign solvent. scirp.org

Another documented industrial approach involves high-pressure hydrogenation using a noble metal catalyst. In a specific example, a distilled fraction collected between 145-155°C is subjected to hydrogenation in a high-pressure autoclave with a palladium on carbon catalyst. chemicalbook.com The reaction is conducted at an elevated temperature of 220°C and a hydrogen pressure of approximately 9000 kPa (1300 psig) for 12 hours. chemicalbook.com This intensive process results in a high yield of this compound, reaching 97% with a purity of 98.5%. chemicalbook.com

These methods highlight two distinct routes to this compound via hydrogenation: one starting from an epoxidized diene under milder solvent conditions, and another employing high-pressure, high-temperature conditions for robust conversion.

Table 1: Comparison of Hydrogenation Methodologies for this compound Synthesis

| Precursor | Catalyst | Solvent | Temperature | Pressure | Reaction Time | Yield | Purity | Source |

|---|---|---|---|---|---|---|---|---|

| Epoxycyclododecadiene (ECDD) | Raney Nickel | Ethanol | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | scirp.org |

Green Chemistry Approaches in this compound Production

In line with the principles of sustainable development, significant efforts have been directed toward developing greener synthetic routes for this compound and its derivatives. These approaches prioritize the use of environmentally benign reagents, catalysts, and solvents to minimize waste and environmental impact. A notable eco-friendly pathway involves a three-step synthesis starting from 1,5,9-cyclododecatriene (CDT), where this compound is generated as a key intermediate. scirp.orgresearchgate.net

Eco-friendly Oxidizing Agents and Catalysts

While this compound is the product of hydrogenation, its subsequent oxidation to cyclododecanone is a crucial step in the production chain for materials like Nylon-12. scirp.org Green chemistry principles are heavily applied to this oxidation step. Among various oxidizing agents, hydrogen peroxide (H₂O₂) is considered one of the best choices after molecular oxygen due to its clean profile, with water being the only byproduct. scirp.orgscirp.org

However, the oxidation of alcohols with hydrogen peroxide often requires a catalyst to proceed efficiently. scirp.orgscirp.org Research has identified hexadecyl trimethyl ammonium heteropolyphosphatotungstate (HAHPT) as a highly effective catalyst for the oxidation of this compound using aqueous H₂O₂. scirp.orgresearchgate.net This catalyst is particularly advantageous as it can be recovered and reused, demonstrating high selectivity even after three recycles. researchgate.net This catalytic system represents a significant advancement over traditional methods that may use stoichiometric and more hazardous oxidizing agents.

Table 2: Eco-friendly Catalytic System for Oxidation of this compound

| Component | Name/Type | Role | Key Findings | Source |

|---|---|---|---|---|

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Oxidant | A green oxidant with water as the primary byproduct. | scirp.orgscirp.org |

| Catalyst | Hexadecyl trimethyl ammonium heteropolyphosphatotungstate (HAHPT) | Oxidation Catalyst | Efficiently catalyzes the oxidation of this compound to cyclododecanone; can be recycled and reused. | scirp.orgresearchgate.net |

Sustainable Reaction Conditions and Solvent Selection

The selection of solvents and reaction conditions is paramount in green synthesis. In the multi-step eco-friendly production of cyclododecanone from cyclododecatriene, where this compound is an intermediate, sustainable choices are made at each stage. scirp.orgscirp.org

For the initial selective epoxidation of cyclododecatriene, water is used as the solvent, which is an ideal green choice. scirp.orgresearchgate.net Subsequently, the hydrogenation of the resulting epoxycyclododecadiene to produce this compound is performed in ethanol, which is described as a harmless solvent. scirp.org

For the final oxidation of this compound, a solvent system comprising a mixture of water and t-butanol is employed. scirp.orgresearchgate.net The use of t-butanol was found to be crucial to overcome practical issues like foaming that occurred when the reaction was attempted without a co-solvent. scirp.org This adjustment allows the reaction to proceed smoothly using aqueous hydrogen peroxide, thereby avoiding less desirable solvent systems. scirp.org

Table 3: Sustainable Solvents in the Production Pathway of this compound and Derivatives

| Synthetic Step | Product | Solvent System | Rationale for Use | Source |

|---|---|---|---|---|

| Selective Epoxidation of CDT | Epoxycyclododecadiene | Water | Environmentally benign, green solvent. | scirp.orgresearchgate.net |

| Hydrogenation of ECDD | This compound | Ethanol | Described as a harmless solvent for this clean synthesis step. | scirp.org |

Table 4: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 1,5,9-cyclododecatriene | CDT |

| This compound | CDOL |

| Cyclododecanone | CDON |

| Cyclododecane (B45066) | |

| Dimethyl sulfoxide | DMSO |

| Epoxycyclododecadiene | ECDD |

| Ethanol | |

| Ethyl acetate | EA |

| γ-butyrolactone | GBL |

| Hexadecyl trimethyl ammonium heteropolyphosphatotungstate | HAHPT |

| Hydrogen | |

| Hydrogen Peroxide | H₂O₂ |

| N-methyl-2-pyrrolidone | NMP |

| Palladium on Carbon | |

| Raney Nickel | |

| t-butanol |

Elucidation of Organic Reactions and Mechanistic Pathways Involving Cyclododecanol

Oxidation Reactions of Cyclododecanol

The oxidation of the secondary alcohol, this compound, is a foundational reaction that primarily yields cyclododecanone (B146445), a key precursor for various polymers and fragrances. Under more stringent conditions, the carbocyclic ring can be cleaved to produce long-chain dicarboxylic acids.

Conversion to Cyclododecanone

The transformation of this compound, a secondary alcohol, into its corresponding ketone, cyclododecanone, is a direct oxidation process. This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. researchgate.net A variety of oxidizing agents and catalytic systems can achieve this conversion, each with distinct mechanistic features.

Phase-Transfer Catalysis (e.g., HAHPT concept with H₂O₂): Phase-transfer catalysis (PTC) offers an effective method for oxidizing alcohols in multiphase systems. researchgate.net While not always explicitly named HAHPT (hydrophilic-aerobic-hydrophobic phase transfer), the underlying principle involves using a phase-transfer agent, such as a quaternary ammonium (B1175870) salt (e.g., Aliquat 336), to facilitate the reaction between reactants located in different phases (e.g., an aqueous oxidant and an organic substrate). researchgate.netphasetransfercatalysis.com

In a typical system for secondary alcohol oxidation, an aqueous solution of hydrogen peroxide (H₂O₂) is used with a co-catalyst like sodium tungstate (B81510) or a molybdate (B1676688) salt. youtube.comresearchgate.net The mechanism proceeds as follows:

The tungstate or molybdate anion reacts with H₂O₂ in the aqueous phase to form a peroxo-metal complex, which is the active oxidizing species.

The phase-transfer catalyst forms a lipophilic ion pair with this peroxo-metal complex. researchgate.net

This ion pair migrates from the aqueous (hydrophilic) phase into the organic (hydrophobic) phase, which contains the this compound substrate.

The peroxo-metal complex oxidizes the this compound to cyclododecanone.

The catalyst is regenerated and returns to the aqueous phase to repeat the cycle. researchgate.net

This method is advantageous as it allows for the use of green oxidants like H₂O₂, which yields only water as a byproduct, and can often be performed under solvent-free conditions. researchgate.net

Bleach (Sodium Hypochlorite (B82951)/Hypochlorous Acid): A common and effective laboratory-scale method for the oxidation of this compound utilizes household bleach (an aqueous solution of sodium hypochlorite, NaOCl) in the presence of acetic acid. researchgate.net The acetic acid acts as a catalyst by protonating the hypochlorite to form hypochlorous acid (HOCl), which is the active oxidizing agent. bibliotekanauki.pl

The reaction mechanism involves several key steps:

Formation of the Oxidant: Acetic acid reacts with sodium hypochlorite to generate hypochlorous acid.

Activation of Alcohol: The hydroxyl group of this compound is protonated by the acid.

Nucleophilic Attack: The activated alcohol is attacked by the hypochlorous acid.

Elimination: A subsequent E2-type elimination reaction occurs where a water molecule removes the proton from the carbon bearing the hydroxyl group, leading to the formation of the carbonyl double bond and the release of a chloride ion and a hydronium ion.

This procedure is often performed in a two-phase system with a solvent like acetone (B3395972) or diethyl ether. researchgate.net

Nitric Acid: Nitric acid (HNO₃) is a powerful oxidizing agent capable of converting this compound to cyclododecanone. This process is often the first stage in the industrial synthesis of 1,12-dodecanedioic acid. phasetransfercatalysis.comresearchgate.net The reaction is typically conducted at elevated temperatures, for instance between 60–90°C. Under these conditions, the secondary alcohol is oxidized to the ketone. However, the potent nature of nitric acid means that over-oxidation and ring cleavage can occur, leading to the formation of dicarboxylic acids as subsequent products. To control the reaction and favor the formation of cyclododecanone, reaction parameters such as temperature and acid concentration must be carefully managed. In some industrial processes, a mixture of this compound and cyclododecanone is oxidized with nitric acid in the presence of a copper-vanadium catalyst. google.com

| Oxidant System | Catalyst/Co-reagent | Typical Conditions | Product |

| Hydrogen Peroxide | Phase-Transfer Catalyst (e.g., Aliquat 336) + Tungstate/Molybdate | Biphasic system, often solvent-free | Cyclododecanone |

| Bleach (NaOCl) | Acetic Acid | Acetone/Water, ~45°C | Cyclododecanone |

| Nitric Acid | None or Cu/V salts | 60-90°C | Cyclododecanone |

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. In the oxidation of this compound to cyclododecanone, regioselectivity is not a consideration. This compound is a symmetrical secondary alcohol, meaning the hydroxyl group is attached to a carbon that is chemically equivalent to all other carbons in the ring in terms of its potential to be oxidized to a carbonyl group. There is only one possible ketone product, cyclododecanone, so the reaction is inherently non-regioselective as there is no choice of region for the carbonyl to form.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. The product, cyclododecanone, is an achiral molecule and does not possess stereocenters that are formed during the oxidation. Therefore, the reaction itself does not produce stereoisomers, and product stereoselectivity is not applicable. However, the reaction mechanism can be influenced by stereoelectronic effects related to the conformation of the large, flexible 12-membered ring of the this compound starting material. The rate of oxidation can be dependent on the ability of the molecule to adopt a conformation where the C-H and O-H bonds are properly aligned for the elimination step of the mechanism, such as an anti-periplanar arrangement in an E2-like transition state.

Formation of Dicarboxylic Acids (e.g., 1,12-Dodecanedioic Acid) via Cyclododecanone Oxidation

The synthesis of 1,12-dodecanedioic acid (DDDA), a valuable monomer for polymers like Nylon 6,12, is achieved through the oxidative ring cleavage of cyclododecanone. This transformation represents a further oxidation of the initial product derived from this compound.

An alternative to traditional strong oxidants like nitric acid is the use of molecular oxygen or air in conjunction with heterogeneous catalysts. Research has demonstrated the effective oxidation of cyclic ketones, including cyclododecanone, to their corresponding dicarboxylic acids using such systems.

In a typical process, cyclododecanone is oxidized with air or oxygen in a solvent like acetic acid at elevated temperatures (e.g., 70–100°C) and pressure. Transition metal salts, such as those of manganese(II) or cobalt(II), are employed as catalysts. google.com A study by Lisicki and Orlińska reported the oxidation of cyclododecanone under these conditions, achieving a selectivity for 1,12-dodecanedioic acid as high as 76%. This method is considered a greener alternative to the nitric acid process, as it avoids the use of a corrosive and hazardous reagent and the formation of nitrogen oxide byproducts.

| Catalyst System | Oxidant | Solvent | Temperature | Selectivity for DDDA |

| Manganese(II) salts | Air/Oxygen | Acetic Acid | 70-100°C | Up to 76% |

| Co(II)/Mn(II) + Alkyl Nitrites | Oxygen | Acetic Acid | 80°C | High google.com |

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid. This pathway provides a route from cyclododecanone to 1,12-dodecanedioic acid via a lactone intermediate.

The reaction involves the following steps:

Lactone Formation: Cyclododecanone is treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA) or permaleic acid, which inserts an oxygen atom adjacent to the carbonyl group. This ring expansion results in the formation of the 13-membered lactone, 12-dodecanolide (also known as oxacyclotridecan-2-one).

Hydrolysis: The resulting lactone is then hydrolyzed (cleaved by water), typically under acidic or basic conditions, to open the ring. This step yields 12-hydroxydodecanoic acid.

Final Oxidation: The terminal alcohol group of 12-hydroxydodecanoic acid is subsequently oxidized to a carboxylic acid, forming the final product, 1,12-dodecanedioic acid.

This entire sequence can also be performed by certain microorganisms, such as Rhodococcus ruber, which possess enzymes like monooxygenases (for the Baeyer-Villiger step), hydrolases, and dehydrogenases to carry out the complete transformation.

Functionalization of the Hydroxyl Group

The hydroxyl group of this compound is the primary site for functionalization, allowing for its conversion into other important classes of organic compounds, principally esters and ethers.

Esterification is a fundamental reaction wherein a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. This process is crucial for synthesizing derivatives of this compound, such as cyclododecyl formate.

The general mechanism for acid-catalyzed esterification involves several key steps:

Protonation of the Carbonyl: The carboxylic acid's carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The alcohol (this compound) acts as a nucleophile, attacking the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The newly formed water molecule is eliminated, and a double bond forms between the carbon and the remaining oxygen, creating a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

A specific example is the synthesis of This compound, 1-formate , also known as cyclododecyl formate. This compound is formed through the esterification of this compound with formic acid.

Interactive Data Table: Common Esterification Methods

| Method | Reagents | Substrate Suitability | Notes |

| Fischer Esterification | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Works well for primary and secondary alcohols. masterorganicchemistry.com | An equilibrium-controlled reaction; removal of water drives it to completion. |

| Steglich Esterification | Carboxylic Acid, Alcohol, DCC, DMAP | Good for acid-sensitive substrates and tertiary alcohols. | Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-Dimethylaminopyridine (DMAP) acts as a catalyst. |

| Acid Chloride Method | Acid Chloride, Alcohol, Base (e.g., Pyridine) | A highly reactive method, suitable for a wide range of alcohols. | The reaction is often fast and irreversible. |

Etherification involves the conversion of the hydroxyl group of this compound into an ether linkage (R-O-R'). A primary method for this transformation is the Williamson ether synthesis, a versatile and widely used S\N2 reaction. masterorganicchemistry.combyjus.com

The mechanism for the Williamson ether synthesis proceeds in two main stages:

Alkoxide Formation: The alcohol (this compound) is first deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion (cyclododecyloxide). youtube.com Hydrogen gas is released as a byproduct.

Nucleophilic Substitution (S\N2): The newly formed cyclododecyloxide ion then acts as a nucleophile, attacking a primary alkyl halide (e.g., ethyl bromide). youtube.com This attack occurs via a backside approach, displacing the halide leaving group and forming the ether. byjus.comlibretexts.org

For this reaction to be effective, the alkyl halide must be sterically unhindered (preferably primary) to avoid a competing elimination reaction (E2). masterorganicchemistry.combyjus.com The alkoxide, however, can be derived from a primary, secondary, or even tertiary alcohol, making the method suitable for a bulky alcohol like this compound. byjus.com

Modern variations, such as reductive etherification, offer alternative pathways. These methods can involve the reaction of carbonyl compounds with alcohols in the presence of a reducing agent and a catalyst. researchgate.netorganic-chemistry.org

Role in Polymerization Processes

In polymer chemistry, alcohols like this compound can play a crucial role as chain transfer agents, which are substances that can react with a growing polymer chain to terminate it while simultaneously initiating a new one. wikipedia.org This process is fundamental for controlling the molecular weight of the final polymer. wikipedia.orgchempedia.info

Chain transfer is a process where the active center of a growing polymer chain (P•) is transferred to another molecule, the chain transfer agent (in this case, this compound, R-OH). wikipedia.org

The general mechanism in radical polymerization is as follows:

A growing polymer radical (P•) abstracts the hydrogen atom from the hydroxyl group of this compound.

This terminates the growth of the original polymer chain, resulting in a "dead" polymer (P-H).

A new radical (R-O•) is formed on the this compound molecule.

This new radical can then initiate the polymerization of a new monomer molecule, starting the growth of a new polymer chain.

The primary function of a chain transfer agent is to control the molecular weight of the polymer. chempedia.info By increasing the concentration of the chain transfer agent (this compound), more chain transfer events occur, leading to the formation of a larger number of shorter polymer chains. Consequently, the average molecular weight of the resulting polymer is reduced. wikipedia.org

The architecture of the resulting polymer is also influenced. Since this compound is a monofunctional alcohol, its use as a chain transfer agent typically results in the formation of linear polymer chains. Each terminated chain will have a cyclododecyloxy group at one end. This contrasts with diols or polyols, which can lead to branched or cross-linked polymer architectures. The molecular weight of a polymer has a significant impact on its properties. researchgate.net

Interactive Data Table: Effect of Chain Transfer Agent on Polymer Properties

| Parameter | Effect of Increasing Chain Transfer Agent Concentration | Rationale |

| Average Molecular Weight | Decreases | More frequent termination of growing polymer chains leads to shorter average chain lengths. wikipedia.org |

| Polymer Chain Length | Decreases | The growth of individual chains is halted earlier and more often. |

| Number of Polymer Chains | Increases | Each chain transfer event initiates a new polymer chain. |

| Polymer Architecture | Leads to linear chains (with end-capping) | As a monofunctional alcohol, this compound terminates the chain at one end. |

Cyclododecanone as a Central Reaction Hub

Cyclododecanone, the ketone analog of this compound, is a commercially significant and synthetically versatile intermediate. researchgate.net It is commonly produced through the oxidation or dehydrogenation of this compound. scirp.org This ketone serves as a central starting point for the synthesis of a vast array of other compounds.

Cyclododecanone is a key precursor in the production of:

Laurolactam (B145868): Through a Beckmann rearrangement of cyclododecanone oxime, laurolactam is produced. It is the monomer required for the industrial synthesis of Nylon-12, a high-performance polyamide. researchgate.netscirp.org

1,12-Dodecanedioic Acid: This dicarboxylic acid, used in the production of polyamides, polyesters, and fragrances, can be synthesized by the oxidation of cyclododecanone. researchgate.net

Fragrances and Perfumes: Cyclododecanone is a starting material for the synthesis of macrocyclic musk compounds like muscone (B1676871). researchgate.netscirp.org

Fused Heterocycles: It serves as a building block for constructing complex molecules containing fused ring systems, which are of interest in medicinal chemistry. researchgate.net For example, derivatives like 2-(hydroxymethylene)cyclododecanone can be used to synthesize pyrazole (B372694) and pyridine (B92270) systems fused to the 12-membered ring. researchgate.net

The reactivity of cyclododecanone is extensive and includes reactions such as halogenation, alkylation, and various condensation reactions, making it a true hub in organic synthesis. researchgate.netscichemj.org

Beckmann Rearrangement of Cyclododecanone Oxime to Laurolactam

The Beckmann rearrangement, a cornerstone reaction in industrial chemistry, transforms ketoximes into amides. masterorganicchemistry.com In the context of cyclododecanone, its oxime derivative, cyclododecanone oxime (CDOX), undergoes this rearrangement to produce ω-laurolactam, the essential monomer for the production of Nylon-12. oup.comwikipedia.org The classical industrial method employs strong acids like fuming sulfuric acid, but contemporary research focuses on developing milder and more efficient catalytic systems to minimize waste and simplify processing. oup.comresearchgate.net

The reaction is initiated by converting the hydroxyl group of the oxime into a good leaving group, typically through protonation by a strong acid. youtube.comyoutube.com This is followed by a concerted migration of the alkyl group positioned anti-periplanar to the leaving group, which breaks the N-O bond and forms a nitrilium ion intermediate. masterorganicchemistry.comcsbsju.edu Subsequent attack by water and tautomerization yields the final lactam product. youtube.com

Catalysis by Chlorosilanes and Other Lewis Acids

Modern catalytic approaches for the Beckmann rearrangement of CDOX have explored the efficacy of Lewis acids, offering alternatives to corrosive Brønsted acids. Chlorosilanes, such as trimethylchlorosilane (Me3SiCl) and tetrachlorosilane (B154696) (SiCl4), have been identified as effective catalysts for the conversion of CDOX to laurolactam (LRL) at 100°C in hydrocarbon solvents like cyclohexane. oup.comoup.com Among these, tetrachlorosilane demonstrates the highest activity. oup.comoup.com These systems often require a nitrile, such as acetonitrile (B52724) or benzonitrile, which is believed to play a crucial role in regenerating the catalyst by displacing the silane (B1218182) from the LRL-silane salt adduct. oup.comoup.com

Another highly effective catalytic system involves the use of cyanuric chloride in conjunction with a zinc chloride (ZnCl2) co-catalyst. wikipedia.orgudel.edu This combination has been shown to convert cyclododecanone oxime to laurolactam in quantitative yield on a significant scale (100 mmol) using very low catalyst loadings (0.5 mol% cyanuric chloride and 1 mol% ZnCl2). researchgate.net

Furthermore, research has demonstrated that combining cobalt salts with various Lewis acids can efficiently catalyze the Beckmann rearrangement of cycloalkanone oximes under mild conditions. scirp.org This dual-catalyst system is proposed to work through a mechanism where the cobalt salt coordinates to the nitrogen atom of the oxime, while the Lewis acid activates the oxygen atom, facilitating the rearrangement. scirp.org

| Cobalt Salt (10 mol%) | Lewis Acid (10 mol%) | Yield (%) |

|---|---|---|

| CoCl₂ | ZnCl₂ | 85.3 |

| CoBr₂ | ZnCl₂ | 88.1 |

| CoI₂ | ZnCl₂ | 96.6 |

| Co(OAc)₂ | ZnCl₂ | 91.5 |

| CoCl₂ | AlCl₃ | 80.5 |

| CoCl₂ | InCl₃ | 75.4 |

Role of Ionic Liquids in Rearrangement Catalysis

Ionic liquids (ILs) have emerged as promising "green" media and catalysts for the Beckmann rearrangement, offering advantages such as low volatility and high thermal stability. ionike.com The rearrangement of cyclododecanone oxime has been successfully carried out in imidazolium- and pyridinium-based ionic liquids. researchgate.net Specifically, reactions in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([C4mim]⁺PF6⁻) and 1-butyl-4-methylpyridinium hexafluorophosphate ([C4mpyr]⁺PF6⁻) show excellent activity and selectivity for laurolactam. researchgate.net In contrast, minimal activity is observed in ILs like 1-butyl-2,3-dimethylimidazolium hexafluorophosphate ([C4m2im]⁺PF6⁻) and 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([C4mim]⁺BF4⁻). researchgate.net

The use of novel Brønsted acidic ionic liquids, where the caprolactam product itself is a component of the IL, has also been explored. rsc.org This approach allows the reaction to proceed with high conversion and selectivity at 100°C, with the product being easily separated by extraction. rsc.org

Mechanistic Insights into Catalytic Sites and Selectivity

Mechanistic studies provide critical insights into how different catalysts promote the Beckmann rearrangement. In systems using chlorosilanes and nitriles, it is understood that the nitrile is essential for the catalytic cycle. It functions as a remover of the silane species from the product-silane adduct, thereby regenerating the active catalyst. oup.com

In the case of certain ionic liquids like [C4mim]⁺PF6⁻, the catalytic activity is not derived from the IL itself but from trace amounts of hydrogen fluoride (B91410) (HF) generated in situ. researchgate.net The hydrolysis of the PF6⁻ anion under reaction conditions (130°C) produces ppm levels of HF, which acts as a powerful Brønsted acid catalyst to drive the rearrangement with high conversion and selectivity. researchgate.net The lack of activity in ILs with different cations or anions highlights the specific role of the anion's stability and its potential to generate the catalytic species. researchgate.net

For the dual cobalt salt/Lewis acid system, a synergistic mechanism is proposed. It is speculated that the cobalt salt coordinates to the nitrogen atom of the oxime, while the Lewis acid coordinates to the oxygen atom of the hydroxyl group. scirp.org This dual activation weakens the N-O bond and facilitates the migration of the alkyl group, accelerating the rearrangement under milder conditions than would be possible with the Lewis acid alone. scirp.org

Halogenation Reactions (e.g., α-Bromination, α-Iodination, α-Chlorination)

The α-carbon adjacent to the carbonyl group in cyclododecanone is susceptible to halogenation, yielding important synthetic intermediates. Different reagents and conditions allow for selective α-bromination, α-iodination, and α-chlorination.

α-Bromination : 2-Bromocyclododecanone can be synthesized in nearly quantitative yield by reacting cyclododecanone with N-bromosuccinimide (NBS) under photochemical conditions. researchgate.net

α-Iodination : Selective α-iodination is achieved with excellent yield by grinding cyclododecanone in the solid state with elemental iodine and Oxone as a catalyst. researchgate.net

α-Chlorination : The synthesis of α-chlorocyclododecanone can be accomplished by treating cyclododecanone with lithium diisopropylamide (LDA) to form the enolate, followed by reaction with p-toluenesulfonyl chloride. researchgate.net

| Halogenation Type | Primary Reagents | Conditions |

|---|---|---|

| α-Bromination | N-bromosuccinimide (NBS) | Photochemical |

| α-Iodination | Iodine (I₂), Oxone | Solid-state grinding |

| α-Chlorination | LDA, p-toluenesulfonyl chloride (TsCl) | - |

Formation of Peroxide Derivatives (e.g., Gem-Dihydroperoxides)

Cyclododecanone can react with hydrogen peroxide to form peroxide derivatives, most notably geminal dihydroperoxides (DHPs). These compounds contain two hydroperoxy groups attached to the same carbon atom and are valuable as precursors to other molecules, such as antimalarial 1,2,4,5-tetraoxanes. hu-berlin.de

The synthesis of cyclododecanone 1,1-dihydroperoxide is achieved by reacting cyclododecanone with aqueous hydrogen peroxide (H₂O₂) in the presence of a catalytic amount of ceric ammonium nitrate (B79036) (CAN) in acetonitrile at room temperature. researchgate.net This method produces the gem-dihydroperoxide in high yield over a short reaction time. researchgate.net These DHP compounds can be isolated and used in subsequent reactions, such as alkylation to form bisperoxyacetals. unl.edu

Synthesis and Characterization of Cyclododecanol Derivatives

Esters and Ethers Derived from Cyclododecanol

The hydroxyl group of this compound provides a reactive site for the formation of esters and ethers. These derivatives are often synthesized for applications in perfumery and as specialty chemical intermediates.

One notable method for creating ester derivatives involves the Reformatsky reaction , which utilizes an α-halo ester and a carbonyl compound, such as cyclododecanone (B146445), in the presence of zinc metal. byjus.comorganic-chemistry.orgwikipedia.org For instance, reacting cyclododecanone with ethyl bromopropionate in the presence of zinc powder in a toluene (B28343) and ether solvent mixture leads to the formation of a β-hydroxy ester. byjus.comgoogle.com This intermediate can then be further processed. The reaction typically proceeds by the oxidative addition of zinc into the carbon-halogen bond of the α-haloester, forming an organozinc reagent, which then adds to the carbonyl group of cyclododecanone. byjus.comwikipedia.orglibretexts.org

Ether synthesis can be achieved through methods like the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide. For example, this compound can be treated with a strong base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF) to form the corresponding alkoxide. Subsequent addition of an alkylating agent, like dimethyl sulfate (B86663), yields the cyclododecyl ether derivative. google.com

Table 1: Synthesis of this compound Esters and Ethers

| Derivative Type | Reaction | Key Reagents | Solvent | Typical Conditions |

|---|---|---|---|---|

| Ester (β-hydroxy) | Reformatsky Reaction | Cyclododecanone, Ethyl bromopropionate, Zinc | Toluene/Ether | Heat (95-100 °C) google.com |

| Ether | Williamson Ether Synthesis | This compound, Sodium hydride, Dimethyl sulfate | Tetrahydrofuran (THF) | Reflux google.com |

Cyclododecanone Oxime and its Derivatives

Cyclododecanone, readily produced by the dehydrogenation of this compound, is the precursor to cyclododecanone oxime, a critical intermediate in industrial chemistry. wikipedia.orgintratec.us The synthesis of the oxime is a straightforward conversion involving the reaction of the ketone with hydroxylamine (B1172632). smolecule.com

The standard laboratory procedure involves dissolving cyclododecanone in a solvent mixture, typically 95% ethanol (B145695) and water. smolecule.comudel.edu To this solution, hydroxylamine hydrochloride is added, followed by an aqueous base like sodium hydroxide (B78521) (NaOH) to neutralize the generated hydrochloric acid. smolecule.comudel.edu The reaction mixture is heated to reflux, during which the nucleophilic addition of hydroxylamine to the carbonyl carbon occurs, followed by dehydration to form the C=N-OH functional group of the oxime. smolecule.com The product, being a crystalline solid, precipitates from the solution upon cooling and can be isolated with high purity and yield (typically around 95%). udel.edugoogle.com

Table 2: Synthesis of Cyclododecanone Oxime

| Starting Material | Key Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Cyclododecanone | Hydroxylamine hydrochloride, Sodium hydroxide | Ethanol/Water | Reflux (approx. 100 °C) udel.edu | ~95% udel.edu |

Macrocyclic Lactams and their Synthesis

The most significant application of cyclododecanone oxime is its conversion into ω-laurolactam (azacyclotridecan-2-one), the monomer for the production of the engineering plastic Nylon-12. wikipedia.orgepo.orgwikipedia.org This transformation is accomplished through the Beckmann rearrangement, a classic reaction in organic chemistry where an oxime is converted into an amide or lactam under acidic conditions. wikipedia.orgresearchgate.net

Several catalytic systems have been developed for this rearrangement to improve efficiency and reduce waste, moving away from the traditional use of stoichiometric amounts of strong acids like fuming sulfuric acid. wikipedia.orgresearchgate.net

Acid Catalysis : The classical industrial route employs strong acids such as concentrated sulfuric acid or oleum. wikipedia.orgresearchgate.netgoogle.com While effective, this method generates significant amounts of ammonium (B1175870) sulfate as a byproduct after neutralization. google.com

Cyanuric Chloride/ZnCl₂ System : A highly efficient and milder catalytic method uses cyanuric chloride in combination with a co-catalyst like zinc chloride (ZnCl₂). udel.eduwikipedia.orgresearchgate.net The reaction is typically performed in refluxing acetonitrile (B52724). udel.edunih.gov Cyanuric chloride activates the oxime's hydroxyl group, facilitating the rearrangement. wikipedia.org This system can achieve quantitative yields of laurolactam (B145868) on a large scale. researchgate.net

Silane-Based Catalysts : Research has shown that chlorosilanes, such as trimethylchlorosilane and tetrachlorosilane (B154696), are effective catalysts for the Beckmann rearrangement of cyclododecanone oxime. researchgate.net These reactions are often carried out in nitrile solvents at around 100 °C. researchgate.net

Table 3: Catalytic Systems for Beckmann Rearrangement of Cyclododecanone Oxime

| Catalytic System | Solvent | Conditions | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Fuming Sulfuric Acid | - (Liquid State) | Elevated Temperature | Industrial Standard | researchgate.net |

| Cyanuric Chloride / ZnCl₂ | Acetonitrile | Reflux (82 °C) | 90% to Quantitative | udel.eduresearchgate.net |

| Tetrachlorosilane | Nitrile Solvents (e.g., Acetonitrile) | 100 °C | High Selectivity | researchgate.net |

| Acid-Treated Zeolite | - (Vapor Phase) | ~320 °C, Reduced Pressure | 98% Selectivity | researchgate.net |

Fused Heterocyclic Systems Based on Cyclododecanone Intermediates

The cyclododecanone ring serves as a scaffold for the synthesis of various fused heterocyclic systems. By introducing additional functional groups to the 12-membered ring, it can be used as a key intermediate to construct bicyclic and polycyclic compounds, including pyrazolones and quinoxalines. nih.govnih.govorganic-chemistry.orgnih.gov

A common strategy involves using ethyl 2-oxocyclododecanecarboxylate as a starting point. Condensation of this β-ketoester with phenylhydrazine (B124118) yields a fused pyrazolone (B3327878) derivative. nih.gov

Another key intermediate is 2-(hydroxymethylene)cyclododecanone . This compound can be directly condensed with bifunctional nucleophiles to build fused heterocycles. For example, its reaction with o-phenylenediamine (B120857) is a standard method for synthesizing quinoxaline (B1680401) derivatives fused to the cyclododecane (B45066) ring. nih.govmdpi.com The reaction involves the condensation of the 1,2-dicarbonyl moiety (or its equivalent) with the 1,2-diamine to form the pyrazine (B50134) ring of the quinoxaline system. nih.govnih.govmdpi.com

Specialized Macrocyclic Compounds

1,2,4,5-tetraoxanes are a class of compounds known for their potent antimalarial activity. nih.gov Dispiro-1,2,4,5-tetraoxanes can be synthesized using cyclododecanone. The synthesis typically involves a cyclocondensation reaction between the ketone and a dihydroperoxide intermediate, which can be generated in situ. acs.orgnih.gov Catalysts such as methyltrioxorhenium (MTO) or fluoroboric acid are often employed to facilitate the formation of the tetraoxane (B8471865) ring. acs.org The resulting molecules, which contain two spiro-fused cyclododecane rings linked by the tetraoxane core, have shown significant biological activity. nih.govacs.org

Hydrazones are formed by the reaction of a ketone or aldehyde with a hydrazine (B178648) derivative. Pimagedine, also known as aminoguanidine (B1677879), contains a hydrazine-like functional group that readily reacts with carbonyl compounds. The reaction of cyclododecanone with pimagedine would proceed via nucleophilic attack of the terminal nitrogen of the aminoguanidine onto the carbonyl carbon of cyclododecanone, followed by dehydration to form a stable hydrazone (or more specifically, a guanylhydrazone). This condensation creates a new C=N bond, linking the cyclododecane ring to the pimagedine moiety. Such derivatives are of interest in medicinal chemistry for their potential biological activities.

Other Functionalized this compound/Cyclododecanone Adducts

Beyond the more common derivatives, this compound and its corresponding ketone, cyclododecanone, serve as versatile platforms for the synthesis of a diverse array of more complex functionalized adducts. These include various heterocyclic systems, spiro compounds, and products of multicomponent reactions, which are of interest for their potential applications in medicinal chemistry and materials science.

A significant area of investigation involves the use of cyclododecanone as a synthon for the creation of fused heterocyclic systems. For instance, ethyl 2-oxocyclododecanecarboxylate and 2-(hydroxymethylene)cyclododecanone have been utilized as key intermediates. sapub.org These compounds can undergo condensation reactions with various bifunctional nucleophiles to construct macrocyclic systems that incorporate fused or exocyclic nitrogen heterocycles of different ring sizes. sapub.org

One-pot, three-component reactions, such as the Mannich reaction, represent an efficient method for generating functionalized cyclododecanone adducts. The diastereoselective Mannich reaction of cyclododecanone with aromatic aldehydes and anilines has been shown to produce high yields of β-amino-carbonyl compounds. researchgate.net

Furthermore, cyclododecanone can be a precursor to various thiosemicarbazone derivatives. These are synthesized by the reaction of α-monosubstituted cyclododecanone with the appropriate thiosemicarbazide. researchgate.net The resulting α-monosubstituted cyclododecanone thiosemicarbazones are of interest for their potential biological activities. researchgate.netnyxxb.cn

The following tables summarize some of the research findings on the synthesis of these varied functionalized adducts.

Table 1: Synthesis of Fused Heterocycles from Cyclododecanone Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Ethyl 2-oxocyclododecanecarboxylate | Hydrazine hydrate | Pyrazolone derivative | - | sapub.org |

| Ethyl 2-oxocyclododecanecarboxylate | Hydroxylamine hydrochloride | Isoxazolone derivative | - | sapub.org |

| Ethyl 2-oxocyclododecanecarboxylate | Urea | Pyrimidinone derivative | - | sapub.org |

| Ethyl 2-oxocyclododecanecarboxylate | m-Cresol, Sulfuric acid | Coumarin derivative | 68 | sapub.org |

| 2-(Hydroxymethylene)cyclododecanone | Ethylene diamine | Fused heterocycle | - | researchgate.net |

Table 2: Synthesis of Cyclododecanone Thiosemicarbazone Derivatives

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Cyclododecanone | Thiosemicarbazide | Cyclododecanone thiosemicarbazone | - | nyxxb.cn |

| α-Monosubstituted cyclododecanone | Thiosemicarbazide | α-Monosubstituted cyclododecanone thiosemicarbazone | - | researchgate.net |

Table 3: Synthesis of Other Functionalized Adducts

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Conformational Analysis

Rotational Spectroscopy for Gas-Phase Conformational Analysis

Rotational spectroscopy provides exceptionally high-resolution data for polar molecules in the gas phase, where they exist free from intermolecular interactions that are present in condensed phases. nih.govacs.org This technique allows for the unambiguous identification of different conformers and the precise determination of their molecular structures.

Broadband rotational spectroscopy, particularly chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, is highly effective for studying molecules with multiple conformers. acs.orgresearchgate.net In a single experiment, a wide frequency range can be surveyed, revealing the rotational transitions of all populated conformers. researchgate.net

While cyclododecanol itself has not been the subject of such a published study, extensive work on the closely related cyclododecanone (B146445) has unveiled its complex conformational landscape. acs.org Using CP-FTMW spectroscopy, researchers were able to identify and assign the spectra of seven distinct conformers of cyclododecanone present in a supersonic jet expansion. acs.orgresearchgate.net This powerful technique can distinguish between conformers even when their structural differences are minimal. uva.es The identification is achieved by matching the experimentally determined rotational constants with those predicted from high-level quantum chemical calculations. researchgate.net

The analysis of the rotational spectra provides highly accurate spectroscopic parameters for each conformer, primarily the rotational constants (A, B, and C). These constants are inversely proportional to the molecule's moments of inertia and thus are directly related to its mass distribution and three-dimensional structure. researchgate.net

Furthermore, for polar molecules like this compound, the Stark effect can be analyzed to determine the components of the electric dipole moment (µa, µb, µc) along the principal axes of inertia for each conformer. The dipole moment is highly sensitive to the molecular geometry and the orientation of polar functional groups, making it a crucial parameter for confirming the identity of a specific conformer. rsc.org For example, in the study of cyclododecanone, the distinct dipole moments of the seven observed conformers helped to solidify their structural assignments. acs.org

Table 2: Illustrative Spectroscopic Data for the Seven Observed Conformers of Cyclododecanone

| Conformer | A (MHz) | B (MHz) | C (MHz) | µa (D) | µb (D) | µc (D) |

|---|---|---|---|---|---|---|

| I | 711.1664(11) | 398.92482(63) | 363.88219(61) | 0.04 | 2.94 | 0.00 |

| II | 703.1812(28) | 405.0163(19) | 360.2796(18) | 0.17 | 2.90 | 0.00 |

| III | 623.6339(22) | 451.2721(16) | 370.4705(14) | 2.91 | 0.00 | 0.00 |

| IV | 709.289(13) | 397.742(10) | 360.103(10) | 0.00 | 2.93 | 0.00 |

| V | 622.825(11) | 443.9116(77) | 375.3113(70) | 2.92 | 0.00 | 0.00 |

| VI | 682.721(21) | 401.599(15) | 382.203(14) | 0.00 | 0.00 | 2.93 |

| VII | 679.52(11) | 408.834(76) | 374.072(70) | 0.00 | 0.00 | 2.87 |

Data extracted from studies on cyclododecanone, a structural analogue of this compound, to illustrate the outputs of rotational spectroscopy analysis. acs.org

X-ray Diffraction Studies

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid, providing precise data on bond lengths, angles, and crystal packing. numberanalytics.com This method has been instrumental in understanding the complex structures of macrocyclic compounds like cyclododecanone, the ketone precursor to this compound.

Crystal Structure Determination of Cyclododecanone and Derivatives

The study of cyclododecanone and its derivatives through X-ray diffraction reveals that their large, flexible ring systems can adopt several conformations. researchgate.net Research has shown that in the solid state, these molecules often prefer a specific, ordered conformation. For instance, studies on α-monosubstituted cyclododecanones indicate that while a dynamic equilibrium between different conformations may exist in solution, a single, preferred conformation is typically present in the crystal lattice. researchgate.net

Two common conformations identified for the cyclododecanone ring skeleton are the mdpi.com-2-one and the researchgate.net-2-one conformations. researchgate.net The most stable conformation for cyclododecanone itself in the solid state is generally found to be the square mdpi.com conformation. researchgate.net This preference is driven by the minimization of transannular strain (interactions between non-adjacent atoms across the ring) and torsional strain. nih.gov

The introduction of substituents or the formation of derivatives can influence the adopted conformation. For example, the crystal structure of 2-(1′-hydroxylcyclododecyl) cyclododecanone, a derivative of this compound, shows that both of its cyclododecyl rings adopt the mdpi.com square conformation. researchgate.net

| Parameter | Description | Typical Finding for Cyclododecanone Rings |

|---|---|---|

| Dominant Conformation (Solid) | The most frequently observed spatial arrangement of the atoms in the crystal. | Square mdpi.com conformation researchgate.net |

| Conformational Isomers | Different spatial arrangements of the same molecule. | mdpi.com-2-one and researchgate.net-2-one forms identified researchgate.net |

| Driving Force for Stability | The primary energetic factors that determine the preferred conformation. | Minimization of transannular and HCCH eclipsed interactions nih.gov |

| Phase Behavior | The conformational state in different physical phases. | Dynamic equilibrium in solution vs. a single preferred conformation in the crystal solid researchgate.net |

Conformational Analysis in Condensed Phases

In the condensed phase (i.e., the solid state), the conformational freedom of this compound and its parent ketone is significantly restricted compared to the gas phase. Intermolecular forces, such as van der Waals interactions and potential hydrogen bonding in the case of this compound, play a critical role in dictating the final, packed structure. nih.gov

While gas-phase studies using techniques like microwave spectroscopy have identified multiple conformations of cyclododecanone (at least seven), X-ray diffraction of the crystals shows that the molecule typically adopts the lowest-energy conformation. nih.govyoutube.com This conformation is the one that allows for the most efficient packing in the crystal lattice, minimizing empty space and maximizing stabilizing intermolecular interactions. nih.gov For cyclododecanone, there is a strong bias towards a square configuration where the carbonyl group is roughly perpendicular to the plane of the ring. nih.gov This demonstrates that the conformational landscape observed in the isolated, gas-phase molecule collapses to a more ordered, singular structure in the condensed crystalline phase. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. chegg.com These methods are complementary and are powerful tools for identifying functional groups and analyzing molecular structure. chegg.com

Vibrational Fingerprint Analysis for Functional Group Identification

IR spectroscopy is particularly effective for identifying polar functional groups. In this compound, the most prominent and diagnostic absorption bands are associated with the hydroxyl (O-H) and carbon-oxygen (C-O) bonds. libretexts.orgyoutube.com

O-H Stretch: this compound exhibits a very strong and characteristically broad absorption band in the region of 3200-3600 cm⁻¹. youtube.com This broadness is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the sample.

C-H Stretch: Absorptions corresponding to the stretching of carbon-hydrogen bonds in the saturated ring structure are observed in the 2850-3000 cm⁻¹ region. libretexts.orgresearchgate.net

C-O Stretch: A strong band corresponding to the C-O single bond stretching vibration is typically found in the 1000-1260 cm⁻¹ range. libretexts.orgresearchgate.net

Raman spectroscopy, on the other hand, is more sensitive to non-polar, symmetric vibrations. For this compound, it is particularly useful for analyzing the vibrations of the carbon-carbon backbone of the large ring, providing information that is often weak or absent in the IR spectrum. chegg.com The combination of IR and Raman spectra thus provides a more complete vibrational profile of the molecule. rsc.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| O-H Stretch (Hydrogen-bonded) | ~3250 - 3300 | Strong, Broad | libretexts.orgyoutube.com |

| C-H Stretch (Aliphatic) | 2850 - 2930 | Strong | libretexts.org |

| C-H Bend (Scissoring) | ~1460 - 1470 | Medium | libretexts.org |

| C-O Stretch | ~1040 - 1050 | Strong | libretexts.org |

In-situ Monitoring of Chemical Reactions

In-situ IR spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring chemical reactions in real-time without the need for sample extraction. wiley.com This is particularly valuable for tracking the conversion of cyclododecanone to this compound via catalytic hydrogenation. wiley.comresearchgate.net

By inserting a fiber-optic Attenuated Total Reflectance (ATR) or transmission IR probe directly into the reaction vessel, the progress of the reaction can be followed by observing changes in the IR spectrum. nih.govwhitman.edu

Monitoring the Hydrogenation of Cyclododecanone:

Initial State: The spectrum is dominated by the strong carbonyl (C=O) stretching absorption of cyclododecanone, typically around 1715 cm⁻¹. researchgate.net

Reaction Progress: As the hydrogenation proceeds, the intensity of the C=O peak at ~1715 cm⁻¹ decreases. Simultaneously, a broad O-H stretching band begins to appear and grow in intensity around 3300 cm⁻¹.

Reaction Endpoint: The reaction is considered complete when the C=O peak has completely disappeared, indicating the full conversion of the ketone starting material to the alcohol product, this compound. wiley.com

This real-time monitoring allows for precise control over reaction conditions and endpoint determination, improving efficiency and yield. nih.gov

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nist.gov When coupled with Gas Chromatography (GC), it becomes a highly efficient method for separating and identifying individual components within a complex mixture. youtube.com

For this compound (molar mass: 184.32 g/mol ), the mass spectrum provides two key pieces of information: the mass of the intact molecule and the pattern of its fragments, which offers clues to its structure. libretexts.orglibretexts.org

In a typical electron ionization (EI) mass spectrum of this compound, the following features would be expected:

Molecular Ion Peak (M⁺·): A peak at m/z = 184, corresponding to the intact molecule with one electron removed. wikipedia.org This peak may be weak or absent in the spectra of alcohols. mdpi.com

Fragmentation Patterns: The molecular ion is unstable and breaks apart into smaller, charged fragments. wikipedia.orgf1000research.com Common fragmentation pathways for alcohols like this compound include:

Loss of Water (M-18): A prominent peak at m/z = 166 (184 - 18) due to the elimination of a water molecule.

Alpha-Cleavage: Breakage of the C-C bond adjacent to the oxygen atom.

Loss of Alkyl Fragments: Cleavage of the hydrocarbon ring, leading to a series of peaks separated by 14 mass units (-CH₂-). mdpi.com

GC/MS analysis is invaluable for quality control, for instance, in the production of this compound from cyclododecanone. The GC column first separates the product (this compound) from any unreacted starting material (cyclododecanone) and byproducts based on their different boiling points and affinities for the column. Each separated compound then enters the mass spectrometer, where it is identified by its unique mass spectrum and fragmentation pattern. youtube.com

| m/z Value | Identity of Fragment | Description |

|---|---|---|

| 184 | [C₁₂H₂₄O]⁺· (M⁺·) | Molecular Ion Peak wikipedia.org |

| 166 | [M - H₂O]⁺· | Loss of a water molecule from the molecular ion |

| 141 | [M - C₃H₇]⁺ | Loss of a propyl radical, a common ring fragmentation |

| 127 | [M - C₄H₉]⁺ | Loss of a butyl radical, a common ring fragmentation |

| 99, 85, 71, 57 | [CₙH₂ₙ₊₁]⁺ or [CₙH₂ₙ₋₁O]⁺ | Series of smaller fragments resulting from further ring cleavage |

Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, this technique provides definitive confirmation of its molecular formula and offers insights into its structural features through characteristic fragmentation patterns.

The molecular formula of this compound is C₁₂H₂₄O. nist.gov Its molecular weight is 184.32 g/mol . merckmillipore.comchemicalbook.comsigmaaldrich.com Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) corresponding to its molecular weight. However, the molecular ion is often of low abundance due to the facile loss of a water molecule (H₂O) from the alcohol, a common fragmentation pathway for cyclic and acyclic alcohols. This dehydration process results in a prominent peak at m/z 166, corresponding to the [M-H₂O]⁺ ion.

Further fragmentation of the C₁₂H₂₂⁺ ion (m/z 166) occurs through various ring cleavages and rearrangements, leading to a series of smaller fragment ions. These fragmentation patterns are characteristic of the cyclododecyl ring structure and can be used to distinguish it from other isomers. The analysis of these fragments provides valuable information for the structural elucidation of this compound and its derivatives.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₄O | nist.gov |

| Molecular Weight (Monoisotopic Mass) | 184.182715 u | chemspider.com |

| Molecular Weight (Average Mass) | 184.323 u | chemspider.com |

| Major Fragmentation Pathway | Loss of water (-H₂O) | General knowledge of alcohol mass spectrometry |

| Key Fragment Ion (m/z) | 166 ([M-H₂O]⁺) | General knowledge of alcohol mass spectrometry |

Identification of Reaction Products and By-products

Analytical techniques are critical in monitoring the progress of reactions involving this compound and in identifying the resulting products and by-products. A common reaction of this compound is its oxidation to form cyclododecanone, an important industrial intermediate. scirp.orgjuliethahn.com Various oxidizing agents can be employed for this transformation, and the reaction mixture must be carefully analyzed to determine the yield of the desired product and to identify any side products.

For instance, in the synthesis of cyclododecanone from this compound, unreacted starting material may be present in the final product mixture. Additionally, over-oxidation can lead to the formation of dicarboxylic acids, such as 1,12-dodecanedioic acid, through cleavage of the cyclic ring. researchgate.net The presence of other by-products can arise from side reactions, depending on the specific reagents and conditions used. For example, in syntheses starting from cyclododecatriene to produce this compound as an intermediate, by-products from incomplete hydrogenation or rearrangement may be present. scirp.org

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a particularly effective method for separating and identifying the components of such reaction mixtures. This technique allows for the quantification of this compound, cyclododecanone, and any by-products, thereby enabling the optimization of the reaction for higher yield and purity.

| Compound Name | Role | Method of Identification | Source |

|---|---|---|---|

| Cyclododecanone | Primary Product (from oxidation) | Gas Chromatography, IR Spectroscopy | scirp.orgjuliethahn.com |

| This compound | Unreacted Starting Material | Gas Chromatography | scirp.org |

| 1,12-Dodecanedioic acid | By-product (from over-oxidation) | Inferred from oxidation of related compounds | researchgate.net |

| α-Chlorocyclododecanone | Potential By-product (in the presence of chlorine-based oxidants) | Inferred from halogenation reactions | researchgate.netchegg.com |

Computational Chemistry Studies of Cyclododecanol and Its Macrocyclic Framework

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), have become central to the computational investigation of medium to large-sized organic molecules. DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying the intricate potential energy surface of the flexible twelve-membered ring of cyclododecanol.

The large and flexible nature of the cyclododecane (B45066) ring system gives rise to a complex conformational landscape with numerous local energy minima. Computational studies, primarily using DFT, have been instrumental in identifying these stable conformers and their relative energies. While direct computational studies on this compound are not extensively documented in publicly available literature, significant insights can be drawn from detailed investigations of the closely related cyclododecanone (B146445).

The relative energies of the conformers are determined by a delicate balance of various strain factors. For cyclododecanone, the energy differences between conformers can be significant, with the most abundant conformer being substantially lower in energy than others. mdpi.comkcl.ac.uk It is anticipated that the hydroxyl group of this compound would introduce further complexity to the conformational landscape due to its ability to participate in intramolecular hydrogen bonding, potentially stabilizing certain conformers over others. The exploration of this landscape is typically achieved through systematic or stochastic conformational search algorithms followed by geometry optimization of the resulting structures to identify the true energy minima on the potential energy surface. nih.gov